molecular formula C8H10O2 B2852443 (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol CAS No. 2411180-59-9

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol

Cat. No. B2852443
CAS RN: 2411180-59-9
M. Wt: 138.166
InChI Key: WMSJCPJKJROARM-BZCSJUTBSA-N
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Description

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol, also known as trans-4,5-epoxy-(E)-2-decen-1-ol, is a natural compound that has gained attention due to its potential applications in various scientific fields. 2.1.02,5]non-7-en-3-ol.

Mechanism of Action

The mechanism of action of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific targets, such as enzymes or receptors, in the cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, such as inhibition of fungal growth, antibacterial activity, and antitumor properties. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol in lab experiments is its high enantiomeric purity, which allows for precise control over the stereochemistry of the products. However, its limited availability and high cost may pose challenges for large-scale production and practical applications.

Future Directions

There are several future directions for the research on (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is the development of new synthetic methods for its production, which can improve its availability and reduce the cost. Additionally, the exploration of its biological activities and mechanisms of action can provide insights into its potential applications in various scientific fields.

Synthesis Methods

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol can be synthesized through the epoxidation of (E)-2-decen-1-ol using a variety of methods, including peroxyacids, m-chloroperbenzoic acid, and hydrogen peroxide. The most commonly used method is the Sharpless asymmetric epoxidation, which yields high enantiomeric excess and is suitable for large-scale production.

Scientific Research Applications

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol has been used in various scientific research applications, including as a chiral building block in organic synthesis, as a ligand in asymmetric catalysis, and as a flavor and fragrance compound. It has also been investigated for its potential biological activities, such as antifungal, antibacterial, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5+,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJCPJKJROARM-BZCSJUTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C=CC(C2C1O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]3C=C[C@H]([C@H]2[C@@H]1O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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